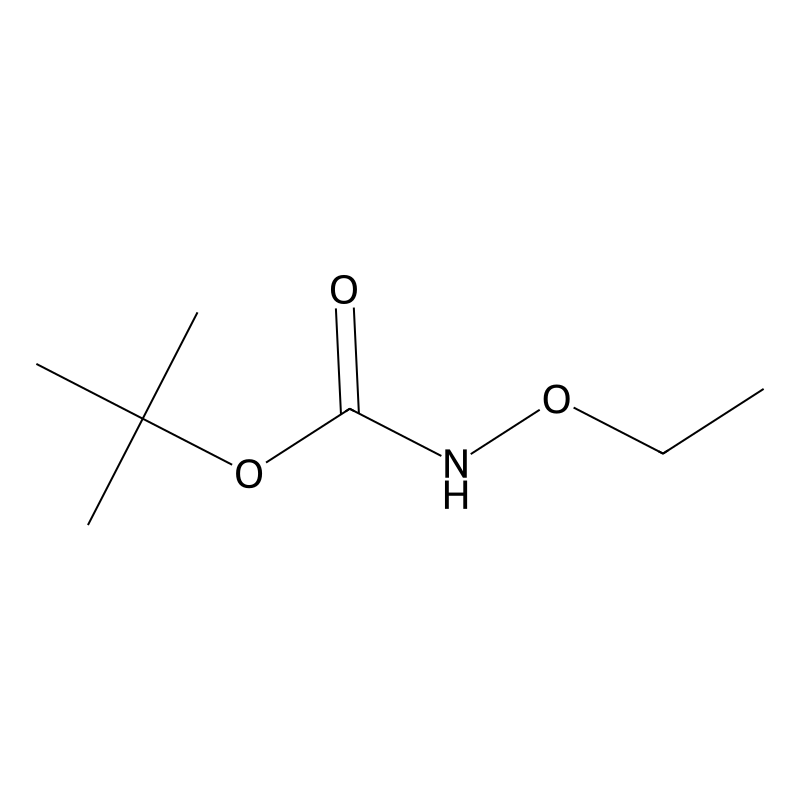

Tert-butyl ethoxycarbamate

Content Navigation

In medicinal chemistry, direct alkylation of O-ethylhydroxylamine leads to over-alkylation, low yields, and costly purification. Tert-butyl ethoxycarbamate (N-Boc-O-ethylhydroxylamine) solves this with a selectively protected nitrogen that enables controlled mono-functionalization. • Ensures high-yield synthesis of N-alkyl-O-ethylhydroxylamines for triazine-based respiratory stimulants and peptidomimetics. • Compatible with SPPS (Fmoc/Boc) for site-specific peptide modification. • Enables fine-tuning of linker hydrophobicity in ADC payloads. Source with guaranteed purity and reliable global supply.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

Tert-butyl ethoxycarbamate (CAS 1127342-53-3), structurally defined as N-Boc-O-ethylhydroxylamine, is a regiospecific, mono-protected alkoxyamine building block utilized in advanced organic synthesis. It features a tert-butyloxycarbonyl (Boc) protected nitrogen and an ethyl-etherified oxygen, which isolates a single acidic N-H proton for controlled nucleophilic functionalization. In industrial and pharmaceutical procurement, this compound is sourced to bypass the poor atom economy and complex purification workflows associated with the direct alkylation of free O-ethylhydroxylamine. It serves as a critical precursor for the high-yield synthesis of N-alkyl-O-ethylhydroxylamines, which are essential pharmacophores in the development of triazine-based respiratory stimulants and specialized peptidomimetics [1].

Attempting to substitute tert-butyl ethoxycarbamate with its unprotected parent, O-ethylhydroxylamine hydrochloride, fundamentally compromises synthetic control during N-alkylation steps, leading to competitive over-alkylation and severe yield depression that inflates downstream chromatographic costs [1]. Furthermore, substituting with the closely related methoxy analog (tert-butyl methoxycarbamate) alters the lipophilicity and steric profile of the resulting pharmacophore, which can drastically shift target binding affinity and pharmacokinetic properties in SAR campaigns. Finally, buyers must strictly avoid confusion with the structural isomer ethyl N-hydroxycarbamate; this isomer possesses inverted reactivity (acting as an O-nucleophile rather than an N-nucleophile), making it entirely incompatible with workflows requiring selective nitrogen functionalization [2].

N-Alkylation Selectivity and Yield

The pre-installed Boc group on tert-butyl ethoxycarbamate forces strict mono-alkylation when reacted with alkyl halides under basic conditions. This controlled reactivity routinely delivers isolated yields of >85% for N-alkyl-O-ethyl carbamates. In contrast, attempting direct N-alkylation on unprotected O-ethylhydroxylamine results in complex mixtures of mono- and di-alkylated products, typically limiting the mono-alkylated yield to <45% and requiring extensive purification [1].

| Evidence Dimension | Mono-alkylation isolated yield |

| Target Compound Data | >85% yield (controlled mono-alkylation) |

| Comparator Or Baseline | <45% yield (O-ethylhydroxylamine hydrochloride) |

| Quantified Difference | >40% absolute increase in isolated yield |

| Conditions | Strong base (NaH), alkyl halide (MeI), polar aprotic solvent (DMF) |

Procuring the Boc-protected building block eliminates the need for complex chromatographic separation of over-alkylated byproducts, effectively doubling the throughput of the synthetic step.

Pharmacokinetic Tuning via Alkoxy Chain Length

In the synthesis of active pharmaceutical ingredients, the choice of the alkoxyamine directly impacts the molecule's lipophilicity. Utilizing tert-butyl ethoxycarbamate instead of the methoxy comparator (tert-butyl methoxycarbamate) introduces an additional methylene group, which typically increases the LogP of the final des-Boc pharmacophore by approximately +0.5 units. This shift is critical for optimizing membrane permeability and tuning the half-life of CNS-active or systemically distributed drugs [1].

| Evidence Dimension | Lipophilicity contribution (LogP) |

| Target Compound Data | +0.5 LogP unit increase (ethoxy group) |

| Comparator Or Baseline | Baseline LogP (methoxy group from tert-butyl methoxycarbamate) |

| Quantified Difference | ~0.5 LogP unit increase per substitution |

| Conditions | Standard computational or experimental LogP profiling of resulting APIs |

Selecting the ethoxy-substituted precursor provides a critical lever for tuning drug permeability and pharmacokinetic profiles when the methoxy baseline proves too hydrophilic.

Preventing Reactivity Inversion

The structural connectivity of tert-butyl ethoxycarbamate (N-Boc, O-ethyl) ensures that the nitrogen atom acts as the sole nucleophile during basic alkylation. If a buyer mistakenly procures the isomer ethyl N-hydroxycarbamate (N-ethoxycarbonyl, O-free), the reactivity is completely inverted, leading to >95% O-alkylation due to the unprotected hydroxyl group and the deactivated carbamate nitrogen. This distinction defines the success or failure of the synthetic route [1].

| Evidence Dimension | Primary nucleophilic center during basic alkylation |

| Target Compound Data | 100% N-alkylation (O-atom is ethyl-protected) |

| Comparator Or Baseline | >95% O-alkylation (Ethyl N-hydroxycarbamate) |

| Quantified Difference | Complete inversion of regioselectivity |

| Conditions | Standard basic alkylation conditions (e.g., NaH, electrophile) |

Procuring the exact N-Boc-O-ethyl connectivity guarantees nitrogen functionalization, preventing catastrophic route failure caused by utilizing the chemically inverted isomer.

Efficient Traceless Deprotection

The Boc protecting group on tert-butyl ethoxycarbamate allows for traceless deprotection using mild acids (e.g., TFA or HCl in dioxane). This process yields the desired N-alkyl-O-ethylhydroxylamine salt with >95% recovery, releasing only volatile byproducts (isobutylene and CO2). In contrast, utilizing an amide-protected alternative (such as N-acetyl-O-ethylhydroxylamine) requires harsh hydrolytic conditions (strong acid/base and prolonged heat), which risks cleavage of the delicate N-O bond and significantly reduces product recovery [1].

| Evidence Dimension | Deprotection recovery and byproduct state |

| Target Compound Data | >95% recovery with volatile byproducts (isobutylene, CO2) |

| Comparator Or Baseline | <70% recovery with risk of N-O bond cleavage (N-acetyl protection) |

| Quantified Difference | >25% higher recovery with zero non-volatile organic byproducts |

| Conditions | Acidic cleavage (TFA or HCl/dioxane) vs. harsh hydrolysis |

The traceless, mild deprotection profile makes this compound highly suitable for late-stage functionalization, minimizing downstream purification bottlenecks.

Synthesis of N-Alkoxy-N-Alkylamine APIs

This compound serves as a primary starting material for generating N-alkyl-O-ethylhydroxylamine motifs in medicinal chemistry. It is specifically procured for the development of triazine-based respiratory stimulants and CNS-active compounds where precise control over lipophilicity (via the ethoxy group) and strict mono-alkylation are required [1].

Solid-Phase Peptide Synthesis of Peptidomimetics

Tert-butyl ethoxycarbamate serves as a compatible building block for introducing ethoxyamine linkages into modified peptides. Its Boc-protected nitrogen integrates seamlessly into standard orthogonal protection strategies (such as Fmoc/Boc SPPS workflows), allowing for site-specific functionalization without risking side reactions at the alkoxyamine center [2].

Tunable Bioconjugation Linker Development

In the design of antibody-drug conjugates (ADCs) or specialized chemical probes, this compound is procured to synthesize custom ethoxyamino linkers. The ethoxy substituent provides a distinct steric and hydrophobic profile compared to standard methoxy or unsubstituted hydroxylamines, allowing researchers to fine-tune the hydrolytic stability of the resulting oxime or hydrazone linkages [3].

References

- [1] US Patent 20140371224A1: Novel compounds and compositions for treatment of breathing control disorders or diseases.

- [2] Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.

- [3] Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.

XLogP3

Explore Compound Types